molecular formula C12H9BrS B12054412 4'-Bromo-4-mercaptobiphenyl CAS No. 220805-21-0

4'-Bromo-4-mercaptobiphenyl

Cat. No.: B12054412
CAS No.: 220805-21-0
M. Wt: 265.17 g/mol
InChI Key: JHPVDDGUGQROJG-UHFFFAOYSA-N
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Description

4’-Bromo-4-mercaptobiphenyl: 4’-Bromo-[1,1’-biphenyl]-4-thiol . Its empirical formula is C₁₂H₉BrS , and it has a molecular weight of 265.17 g/mol . This compound belongs to the class of biphenyl derivatives.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for preparing 4’-Bromo-4-mercaptobiphenyl. One common method involves the bromination of biphenyl-4-thiol using bromine or a brominating agent. The reaction proceeds as follows:

Biphenyl-4-thiol+Br24’-Bromo-4-mercaptobiphenyl+HBr\text{Biphenyl-4-thiol} + \text{Br}_2 \rightarrow \text{4'-Bromo-4-mercaptobiphenyl} + \text{HBr} Biphenyl-4-thiol+Br2​→4’-Bromo-4-mercaptobiphenyl+HBr

Reaction Conditions:: The reaction typically occurs at elevated temperatures (around 100 °C) in an appropriate solvent. Biphenyl-4-thiol serves as the starting material, and bromine acts as the brominating agent.

Industrial Production:: While 4’-Bromo-4-mercaptobiphenyl is not produced on a large industrial scale, it finds applications in research and functionalization of nanoparticles.

Chemical Reactions Analysis

Reactivity:: 4’-Bromo-4-mercaptobiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: These transformations modify the sulfur atom or the aromatic rings.

    Cross-Coupling Reactions: It can react with aryl halides or other aryl compounds to form biaryl derivatives.

Common Reagents and Conditions::

    Brominating Agents: Bromine or N-bromosuccinimide (NBS) are commonly used.

    Base-Catalyzed Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

    Transition Metal Catalysts: Palladium or copper catalysts are employed in cross-coupling reactions.

Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different functional groups attached to the biphenyl core.

Scientific Research Applications

4’-Bromo-4-mercaptobiphenyl finds applications in various fields:

    Chemistry: Used in functionalizing nanoparticles and forming self-assembled monolayers (SAMs).

    Biology: As a probe for studying surface interactions and ligand-receptor binding.

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Industry: Applied in materials science and nanotechnology.

Mechanism of Action

The exact mechanism by which 4’-Bromo-4-mercaptobiphenyl exerts its effects depends on the specific context. It may interact with cellular receptors, enzymes, or other biomolecules, influencing various pathways.

Comparison with Similar Compounds

While 4’-Bromo-4-mercaptobiphenyl is unique in its structure, other related compounds include:

  • Biphenyl-4-thiol (parent compound)
  • 5’-Bromo-2,2’-bithiophene-5-carboxaldehyde
  • 1,1’,4’,1’'-Terphenyl-4-thiol

Properties

CAS No.

220805-21-0

Molecular Formula

C12H9BrS

Molecular Weight

265.17 g/mol

IUPAC Name

4-(4-bromophenyl)benzenethiol

InChI

InChI=1S/C12H9BrS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H

InChI Key

JHPVDDGUGQROJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S

Origin of Product

United States

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